molecular formula C9H20N2 B2565843 1-Piperidin-1-ylmethyl-propylamine CAS No. 62453-97-8

1-Piperidin-1-ylmethyl-propylamine

Cat. No.: B2565843
CAS No.: 62453-97-8
M. Wt: 156.273
InChI Key: JIQRJXYTQMTWIY-UHFFFAOYSA-N
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Description

1-Piperidin-1-ylmethyl-propylamine is an organic compound with the molecular formula C9H20N2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidin-1-ylmethyl-propylamine can be synthesized through several methods. One common approach involves the reaction of piperidine with propylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 80-100°C. Another method involves the reductive amination of propionaldehyde with piperidine using a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidin-1-ylmethyl-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Amides, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Piperidin-1-ylmethyl-propylamine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

    Piperidine: A simpler analog with a six-membered ring structure.

    N-Methylpiperidine: A methylated derivative of piperidine.

    N-Propylpiperidine: A propylated derivative of piperidine.

Uniqueness: 1-Piperidin-1-ylmethyl-propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-piperidin-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-9(10)8-11-6-4-3-5-7-11/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQRJXYTQMTWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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